エンニアチンB1
概要
説明
エニアチン B1は、様々なフザリウム属菌によって産生されるマイコトキシンです。これは、環状ヘキサデプシペプチドであり、アミノ酸とヒドロキシ酸の両方を含む環状ペプチドであることを意味します。エニアチン B1は、抗菌性、抗真菌性、および殺虫性で知られています。 これはいくつかの食品商品に見られ、細胞毒性活性、細胞周期の阻害、酸化ストレスの誘導、およびミトコンドリア膜透過性の変化を示しています .
科学的研究の応用
エニアチン B1は、幅広い科学研究における応用を持っています。
作用機序
エニアチン B1は、カルシウム恒常性とミトコンドリア機能を阻害することによって、その効果を発揮します。これは、カルシウムチャネルに作用し、細胞へのカルシウムイオンの流入を引き起こし、アポトーシスを誘発する可能性があります。 エニアチン B1は、ミトコンドリア透過性遷移孔にも影響を与え、ミトコンドリア膜電位の変化と酸化ストレスの誘導につながります .
類似の化合物との比較
エニアチン B1は、エニアチン A、エニアチン A1、エニアチン Bなどのエニアチンと呼ばれるマイコトキシン群の一部です。これらの化合物は、類似の構造と生物活性を共有していますが、特定のアミノ酸とヒドロキシ酸組成が異なります。 エニアチン B1は、これらの成分の特定の組み合わせが独特であり、その独特の生物学的効果に貢献しています .
類似の化合物には、次のものがあります。
エニアチン A: 類似の抗菌性と抗真菌性を持つ別の環状ヘキサデプシペプチド.
エニアチン A1: カルシウム恒常性とミトコンドリア機能への影響で知られています.
エニアチン B: 最も広く研究されているエニアチンであり、強力な細胞毒性効果を持っています.
生化学分析
Biochemical Properties
The primary mechanism of action of ENN B1 is mainly due to its ionophoric characteristics . It has been shown to induce apoptosis in several cancer lines and to decrease the activation of the cell proliferation kinase, ERK (p44/p42) . ENN B1 also inhibits acyl-CoA: cholesterol acyltransferase (ACAT) activity .
Cellular Effects
ENN B1 has shown cytotoxic activity, impairment of the cell cycle, the induction of oxidative stress, and changes in mitochondrial membrane permeabilization . It also has negative genotoxic and estrogenic effects . In addition, ENN B1 has been found to have effects on Ca2+ homeostasis .
Molecular Mechanism
The exact molecular mechanism of ENN B1 is still unclear . It has been suggested that ENN B1 affects oxidative phosphorylation uncoupling by transporting monovalent ions across the membrane, especially the mitochondrial membranes .
Temporal Effects in Laboratory Settings
While there is a lack of specific data on the temporal effects of ENN B1 in laboratory settings, it is known that ENN B1 has shown cytotoxic activity and other effects such as impairment of the cell cycle and induction of oxidative stress .
Metabolic Pathways
ENN B1 is metabolized predominantly via cytochrome P450 3A (CYP 3A)-dependent oxidation reactions . Additional enzymes such as CYP1A2 and CYP2C19 are also involved .
Transport and Distribution
ENN B1 can reach systemic circulation . High influx rates for ENN B1 across the blood-brain barrier have been observed, indicating that it can reach the brain parenchyma .
Subcellular Localization
It has been suggested that ENN B1 transports monovalent ions across the membrane, especially the mitochondrial membranes .
準備方法
エニアチン B1は、通常、フザリウム属菌を用いた発酵によって産生されます。工業生産では、エニアチン B1の収量を最適化するために、穀物などの適切な基質上で、制御された条件下で菌類を培養します。 次に、この化合物は、様々なクロマトグラフィー技術を用いて抽出および精製することができます .
化学反応の分析
エニアチン B1は、次のようないくつかのタイプの化学反応を起こします。
酸化: エニアチン B1は、酸化されて、ヒドロキシル化およびカルボニル化代謝産物を生成することができます.
還元: 還元反応は、エニアチン B1に存在する官能基を変えることができます。
置換: エニアチン B1は、置換反応を起こし、1つの官能基が別の官能基に置き換わる可能性があります。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、通常、エニアチン B1のヒドロキシル化およびカルボニル化誘導体です .
類似化合物との比較
Enniatin B1 is part of a group of mycotoxins known as enniatins, which include enniatin A, enniatin A1, and enniatin B. These compounds share similar structures and biological activities but differ in their specific amino acid and hydroxy acid compositions. Enniatin B1 is unique in its specific combination of these components, which contributes to its distinct biological effects .
Similar compounds include:
特性
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSETXJXJTMKO-UMURLBKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891861 | |
Record name | Enniatin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-20-6 | |
Record name | Enniatin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enniatin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENNIATIN B1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Enniatin B1 exhibits cytotoxicity through various mechanisms, including:
- Ionophoric Activity: [, , , , ] Enniatin B1 acts as an ionophore, disrupting ion gradients across cell membranes. It preferentially binds to potassium ions, facilitating their transport across membranes and disrupting cellular homeostasis.
- Apoptosis Induction: [, , , ] Studies show that Enniatin B1 can induce apoptosis, a programmed cell death pathway, in various cell types. This process is often characterized by caspase activation, DNA fragmentation, and nuclear condensation.
- Oxidative Stress: [, ] Research suggests that Enniatin B1 exposure can lead to increased production of reactive oxygen species (ROS) in cells, causing oxidative stress and ultimately contributing to cell damage and death.
- Mitochondrial Dysfunction: [] Enniatin B1 has been shown to alter mitochondrial membrane permeability, potentially leading to mitochondrial dysfunction and cell death.
ANone: Studies using mouse models have shown that Enniatin B1 exposure can lead to:
- Embryotoxicity: [] Enniatin B1 exhibits toxic effects on pre- and post-implantation embryos, leading to decreased blastocyst formation rates, increased embryo resorption, and reduced fetal weight.
- Oxidative Stress in Fetal Tissues: [] In vivo studies have demonstrated increased ROS levels and upregulation of antioxidant genes in fetal liver tissues following Enniatin B1 exposure.
- Immunotoxicity: [] Research indicates that Enniatin B1 can disrupt the expression of genes involved in innate immunity in developing fetuses.
ANone: Yes, Enniatin B1 has been shown to negatively impact early porcine embryo development. [] Observed effects include decreased cleavage and blastocyst rates, reduced blastocyst cell numbers, and disrupted nuclear remodeling dynamics. Furthermore, Enniatin B1 exposure appears to trigger apoptosis in porcine embryos by influencing the expression of genes involved in apoptosis regulation, such as Sod1, Gpx4, Cat, Bcl2l1, Bax, and Caspase3.
ANone: Enniatin B1 has a molecular formula of C34H59N3O9 and a molecular weight of 653.84 g/mol. [, ]
ANone: Yes, Enniatin B1 can be identified using various spectroscopic techniques. [, , ]
ANone: The cyclic hexadepsipeptide structure of Enniatin B1 plays a crucial role in its ionophoric activity. [, , , , ] The alternating arrangement of N-methylated amino acids and hydroxy acids creates a hydrophobic cavity that can encapsulate cations, such as potassium ions. The lipophilic nature of the molecule allows it to readily traverse cell membranes, facilitating ion transport. Modifications to the amino acid side chains can alter the ion selectivity and potency of enniatins.
ANone: Enniatin B1 exhibits good thermal stability and is relatively resistant to degradation during food processing. [, , ] This stability contributes to its persistence in food and feed products, even after various treatments.
ANone: While recognized as a potential food safety concern, Enniatin B1 currently lacks specific maximum residue limits (MRLs) in most countries. [, , , ] The European Food Safety Authority (EFSA) has highlighted the need for more toxicological data to perform a complete risk assessment and establish appropriate regulatory limits.
ANone: Several in vitro models have been employed to investigate the toxicological effects of Enniatin B1:
- Mammalian Cell Lines: [, , ] Various mammalian cell lines, including human cancer cell lines (e.g., HepG2, C6, H4IIE) and porcine intestinal epithelial cells (IPEC-J2), have been used to assess the cytotoxic potential and explore the underlying mechanisms of Enniatin B1 toxicity.
- Primary Cells: [] Primary cells, such as mouse blastocysts and porcine embryos, have been used to evaluate the effects of Enniatin B1 on embryonic development.
- Precision Cut Liver Slices (PCLS): [] PCLS, an ex vivo model, are being explored as a tool to assess the hepatic toxicity of Enniatin B1 by monitoring gene expression, ATP levels, and total protein content.
ANone: In vivo studies have primarily focused on using rodent models:
- Mouse Models: [] Intravenous administration of Enniatin B1 to pregnant mice has been used to investigate its effects on embryonic development, oxidative stress, and immune responses in fetal tissues.
- Broiler Chickens: [] Oral and intravenous administration of Enniatin B1 to broiler chickens has been conducted to assess its toxicokinetics and biotransformation pathways.
ANone: While research is ongoing, Enniatin B1 has raised concerns due to its:
- Cytotoxicity: [, , ] Its ability to induce cell death across various cell types, including those of the liver, intestine, and developing embryos, raises concerns about potential organ damage upon chronic exposure.
- Endocrine Disrupting Potential: [] Preliminary evidence suggests that Enniatin B1 might possess estrogenic activity, which could disrupt hormone balance and potentially impact reproductive health.
- Genotoxicity: [] Some studies indicate that Enniatin B1 might have genotoxic effects, meaning it could damage DNA and potentially contribute to cancer development.
ANone: Research on the long-term effects of Enniatin B1 exposure is limited. [, ] More long-term studies are needed to determine if chronic low-dose exposure to Enniatin B1 contributes to adverse health outcomes in humans and animals.
ANone: Several analytical methods have been developed for Enniatin B1 analysis:
- Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS): [, , , , , , , , , ] This is the most widely used technique for Enniatin B1 analysis, offering high sensitivity and selectivity for quantification in complex matrices like food, feed, and biological samples.
- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS): [, ] This technique provides high sensitivity and mass accuracy, enabling the identification and quantification of Enniatin B1 and its metabolites in complex samples.
- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): [] This technique offers a relatively simple and cost-effective approach for the detection and quantification of Enniatin B1.
ANone: Several sample preparation techniques are used to extract Enniatin B1 from various matrices:
- Dispersive Liquid-Liquid Microextraction (DLLME): [, , ] This technique offers a simple, rapid, and environmentally friendly approach for extracting Enniatin B1 from liquid samples like beverages.
- Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Extraction: [, ] This technique is widely used for pesticide residue analysis in food and has been adapted for the extraction of Enniatin B1 and other mycotoxins from various matrices.
- Solid Phase Extraction (SPE): [, , ] This technique is commonly used to purify and concentrate Enniatin B1 from complex samples before analysis.
- Ultrasound-Assisted Matrix Solid-Phase Dispersion: [] This technique uses ultrasound energy to enhance the extraction efficiency of Enniatin B1 from solid samples like flour.
ANone: Analytical methods for Enniatin B1 undergo rigorous validation to ensure accuracy, precision, and reliability. Key parameters assessed include:
- Linearity: [, , ] The linear range of the method determines the concentration range over which the analytical signal is directly proportional to the analyte concentration.
- Selectivity: [] The method's ability to differentiate and quantify Enniatin B1 from other compounds in the matrix.
- Sensitivity: [, , ] The method's ability to detect low concentrations of Enniatin B1, often expressed as the limit of detection (LOD) and limit of quantitation (LOQ).
- Accuracy: [, , , ] How close the measured values are to the true values.
- Precision: [, , , ] The degree of agreement between replicate measurements.
ANone: Research on the biodegradation of Enniatin B1 is an active area of investigation. [] Several microorganisms, including bacteria and fungi, have been isolated and are being studied for their potential to degrade Enniatin B1 into less toxic compounds. These studies aim to identify microbial enzymes that can hydrolyze the ester or amide bonds in Enniatin B1, leading to the opening of its ring structure and potentially reducing its toxicity.
ANone: Several resources are valuable for researchers studying Enniatin B1:
ANone: Enniatins, as a group of cyclohexadepsipeptides, were first isolated from Fusarium species in 1947. [] Since then, several enniatin analogues, including Enniatin B1, have been identified and characterized.
ANone: Key milestones include:
- Discovery and Structural Elucidation: The initial isolation and structural characterization of enniatins from Fusarium oxysporum marked the beginning of research in this area. []
- Recognition as Emerging Mycotoxins: The increasing awareness of the widespread occurrence of Enniatin B1 and its potential toxicity led to its classification as an emerging mycotoxin. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。